molecular formula C18H18N2O B2478738 N-(3-phenylpropyl)-1H-indole-4-carboxamide CAS No. 1183644-80-5

N-(3-phenylpropyl)-1H-indole-4-carboxamide

Cat. No.: B2478738
CAS No.: 1183644-80-5
M. Wt: 278.355
InChI Key: SJEDYUKQPOWZTL-UHFFFAOYSA-N
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Description

“N-(3-phenylpropyl)-1H-indole-4-carboxamide” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring. The “N-(3-phenylpropyl)” part suggests the presence of a phenylpropyl group attached to the nitrogen atom of the indole moiety.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring system, with a carboxamide group at the 4-position and a phenylpropyl group attached to the nitrogen of the indole .


Chemical Reactions Analysis

As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of indoles is dominated by electrophilic aromatic substitution at the C3 position and the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Research has developed a series of 3-aryl-phospho-indole (API) compounds as potent non-nucleoside reverse transcriptase inhibitors for HIV-1. These compounds, including ones similar to N-(3-phenylpropyl)-1H-indole-4-carboxamide, have shown excellent potency against both wild-type HIV-1 and mutant strains, highlighting their potential in antiviral therapy (F. Alexandre et al., 2011).

Ring-opening Polymerization Catalysts

N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide, a compound structurally related to this compound, has been identified as an efficient hydrogen-bonding organocatalyst for the ring-opening polymerization of l-lactide. This discovery contributes to the development of sustainable polymer materials with controlled properties (S. Koeller et al., 2009).

Selective Coupling Reactions

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates a mild and efficient pathway towards diverse product formation. This research opens new avenues for selective synthesis in organic chemistry, offering insights into C-H activation and electrophilic addition mechanisms (Jing Zheng et al., 2014).

Allosteric Modulators of the Cannabinoid CB₁ Receptor

Studies on N-phenylethyl-1H-indole-2-carboxamides, structurally similar to this compound, have led to the identification of novel allosteric modulators for the CB₁ receptor. These modulators show a stimulatory effect on the receptor, indicating potential therapeutic applications in modulating cannabinoid receptor activity (F. Piscitelli et al., 2012).

Mechanism of Action

Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on its interactions with various biological targets, which in turn would depend on its specific structure and functional groups .

Future Directions

The study and development of indole derivatives is a vibrant field of research due to the diverse biological activities of these compounds. Future research could explore the synthesis, characterization, and biological testing of this compound to uncover its potential applications .

Properties

IUPAC Name

N-(3-phenylpropyl)-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c21-18(16-9-4-10-17-15(16)11-13-19-17)20-12-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-11,13,19H,5,8,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDYUKQPOWZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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